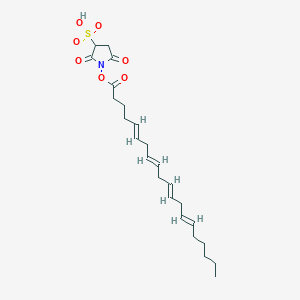![molecular formula C22H20N2O4 B12930705 3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)
3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with amino and hydroxyl groups attached at specific positions. Its molecular formula is C22H20N2O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol typically involves the coupling of 2-naphthylamine derivatives. One common method is the electrochemical dehydrogenative homo-coupling of 2-naphthylamines, which provides a green and sustainable approach to obtaining this compound . This method avoids the use of transition-metal reagents or stoichiometric oxidants, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrochemical synthesis, utilizing electricity as an alternative to traditional oxidants. This method not only ensures high atom economy but also minimizes the generation of toxic waste, making it suitable for sustainable industrial practices .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of chiral ligands and organocatalysts.
Biology: The compound’s unique structure makes it useful in the study of molecular interactions and biological pathways.
Industry: Used in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism by which 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding to target molecules and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1,1’-Binaphthalene, 3,3’-dimethyl-: This compound shares a similar naphthalene-based structure but lacks the amino and hydroxyl groups.
®-(+)-2,2’-Diamino-1,1’-binaphthalene: Another binaphthalene derivative with amino groups, used in asymmetric hydrogenations and other catalytic processes.
Uniqueness: 3,3’-Diamino-1,1’-dimethyl-[2,2’-binaphthalene]-6,6’,7,7’-tetraol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its utility in multiple fields of research highlight its versatility and importance.
Propiedades
Fórmula molecular |
C22H20N2O4 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
7-amino-6-(3-amino-6,7-dihydroxy-1-methylnaphthalen-2-yl)-5-methylnaphthalene-2,3-diol |
InChI |
InChI=1S/C22H20N2O4/c1-9-13-7-19(27)17(25)5-11(13)3-15(23)21(9)22-10(2)14-8-20(28)18(26)6-12(14)4-16(22)24/h3-8,25-28H,23-24H2,1-2H3 |
Clave InChI |
HZMVYSOQHHCGKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(C(=CC2=CC(=C1C3=C(C=C4C=C(C(=CC4=C3C)O)O)N)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(4,4',5,5',6,6'-Hexahydroxy-[1,1'-biphenyl]-2,2'-diyl)bis(5,7-dihydroxychroman-3,2-diyl) bis(3,4,5-trihydroxybenzoate)](/img/structure/B12930626.png)
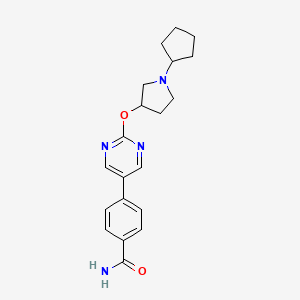
![2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate](/img/structure/B12930648.png)
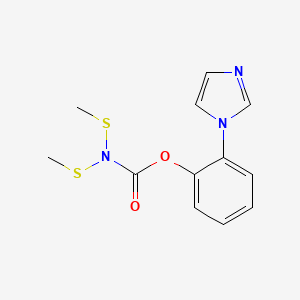
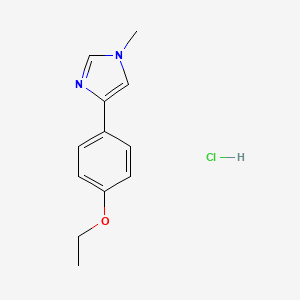
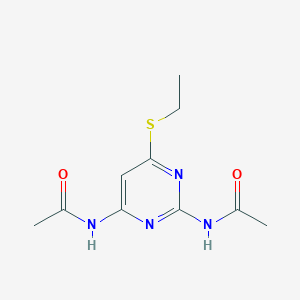
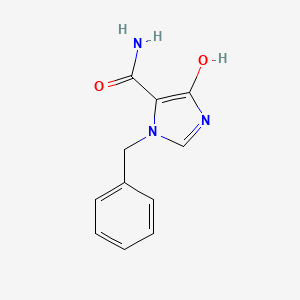
![6-Fluoro-1H-benzo[d]imidazol-2-amine xhydrochloride](/img/structure/B12930666.png)
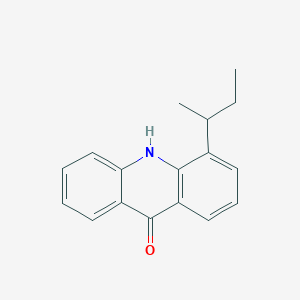
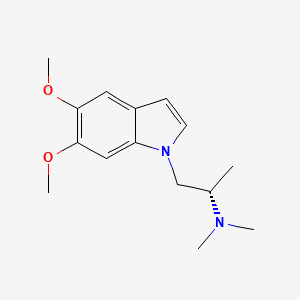

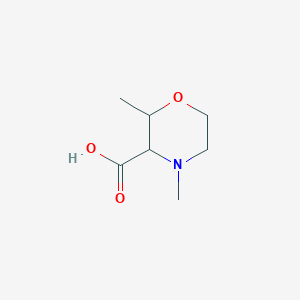
![trimethyl-[7-(3,4,5-tridodecoxyphenyl)-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]stannane](/img/structure/B12930696.png)
